2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine
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Overview
Description
The compound “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating human diseases . The compound also likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” would likely be complex, given the presence of both pyrrolidine and pyrimidine rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, being aromatic, contributes to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including functionalization of preformed pyrrolidine rings . Pyrimidine rings can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” would depend on its exact structure. Pyrrolidine is a liquid at room temperature, while pyrimidine is a crystalline solid . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.Scientific Research Applications
Drug Discovery
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Kinase Inhibition
Compounds with a pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Synthesis of Bioactive Molecules
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been used in the synthesis of bioactive molecules .
Construction of Heterocycles
Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals. The synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported .
Aggregation-Induced Emission Enhancement (AIEE)
Pyrrolo[1,2-a]pyrimidines, which can be synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer activity. For example, thiazolopyrimidine derivatives have displayed excellent anticancer activity against cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in cellular processes.
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the three-dimensional coverage of the molecule, potentially influencing its bioavailability .
Result of Action
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
The future directions for research on “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” could involve exploring its potential biological activities and therapeutic applications. Given the known activities of pyrrolidine and pyrimidine derivatives, this compound could have potential uses in medicinal chemistry . Further studies could also explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
properties
IUPAC Name |
(3-pyrimidin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(18-9-1-2-10-18)12-5-3-6-13(11-12)20-15-16-7-4-8-17-15/h3-8,11H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIYJJJLRPRZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrimidin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone |
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